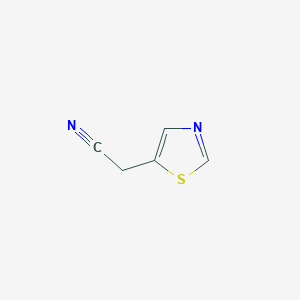

2-(Thiazol-5-yl)acetonitrile

Overview

Description

“2-(Thiazol-5-yl)acetonitrile” is an organic compound that belongs to the thiazole family. Thiazole is a heterocyclic compound with a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .

Synthesis Analysis

Thiazoles have been synthesized through various methods. One common method involves the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides . Other methods include the treatment of N,N-diformylaminomethyl aryl ketones with phosphorus pentasulfide and triethylamine in chloroform .Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis

Thiazole molecules have many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place . For instance, the reaction was catalyzed by fluoride ion of TBAF, which activates the sulfur atom of thiourea and makes a stronger attack on the active methylene group of phenacyl bromide .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications

Synthetic Methodologies A pivotal application of 2-(Thiazol-5-yl)acetonitrile is in synthetic chemistry, particularly in the one-pot synthesis of 2-amino- and 2-(arylamino)-substituted thiazoles. This synthesis involves the treatment of ketones with [hydroxy(tosyloxy)iodo]benzene and thioureas in acetonitrile, showcasing the compound's utility in modifying the Hantzsch synthesis for generating thiazole derivatives (Moriarty et al., 1992).

Antifungal Activity In the realm of pharmacological research, this compound derivatives have been synthesized and evaluated for their antifungal properties. The creation of 2-[(2-arylthiazol-4-yl)methyl]-5-(alkyl/alkylnitrile thio)-1,3,4-oxadiazole derivatives, followed by screening for in vitro antifungal activity, reveals moderate to good efficacy against fungal infections, highlighting the compound's potential in developing new antifungal agents (Shelke et al., 2014).

Electrochemical Studies Electrochemical oxidation studies of substituted thiazoles, including 2-amino-4-ethoxycarbonyl-5-methylthiazole and derivatives, provide insights into the electrochemical behavior and potential applications of this compound in designing electrochemical sensors or conducting materials. The investigation into the oxidation products and mechanism offers a foundational understanding of the compound's reactivity and stability under electrochemical conditions (Cauquis et al., 1979).

Copper(II) Amidine Complexes Another intriguing application is in the synthesis of copper(II) amidine complexes through the iminoacylation of 2-amino pyridyl thiazole. This process involves acetonitrile and leads to compounds with potential cytotoxic effects, DNA binding, and cleavage activities. Such research underscores the role of this compound in generating bioactive complexes that could serve as leads in anticancer drug development (Bera et al., 2019).

Antibacterial and Antimycobacterial Activities Research into highly functionalized 2-(pyrrolidin-1-yl)thiazole frameworks demonstrates the compound's significance in generating new structures with antibacterial and antimycobacterial activities. The synthesis approach, involving reaction with benzoylisothiocyanate in acetonitrile, highlights the compound's versatility in contributing to the discovery of novel antibacterial agents (Belveren et al., 2017).

Mechanism of Action

Target of Action

Thiazole derivatives are found in many biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs . The specific targets of these compounds can vary widely depending on their structure and functional groups.

Mode of Action

The mode of action of thiazole derivatives can also vary. For example, some thiazole derivatives have been found to interact with DNA and topoisomerase II, resulting in DNA double-strand breaks and ultimately, cell death .

Biochemical Pathways

Thiazole derivatives can affect various biochemical pathways. For instance, they can activate or inhibit enzymes, stimulate or block receptors, and even alter the synthesis of neurotransmitters .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of thiazole derivatives can differ based on their structure. For example, some thiazole derivatives are rapidly absorbed and reach peak plasma concentration within 1 to 2 hours after oral administration .

Result of Action

The molecular and cellular effects of thiazole derivatives can include changes in cell signaling, alterations in gene expression, and even cell death .

Action Environment

The action, efficacy, and stability of thiazole derivatives can be influenced by various environmental factors. For example, the solubility of thiazole in water, alcohol, ether, and other organic solvents can affect its bioavailability .

Safety and Hazards

Thiazole compounds are considered hazardous according to the 2012 OSHA Hazard Communication Standard . They are toxic if swallowed, harmful in contact with skin, cause skin irritation, serious eye irritation, may damage fertility, may damage the unborn child, and cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name |

2-(1,3-thiazol-5-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2S/c6-2-1-5-3-7-4-8-5/h3-4H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHWVXEVKCPDPFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=N1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101314550 | |

| Record name | 5-Thiazoleacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101314550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

50382-34-8 | |

| Record name | 5-Thiazoleacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50382-34-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Thiazoleacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101314550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1,3-thiazol-5-yl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

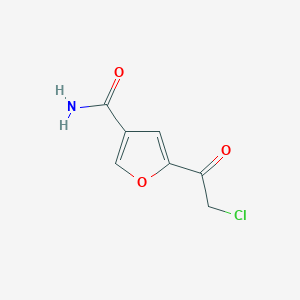

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2,2-trifluoroethyl N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)carbamate](/img/structure/B1523927.png)